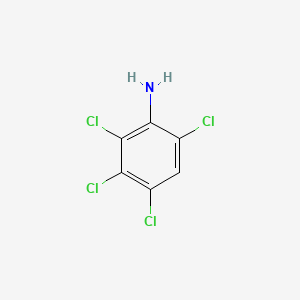

2,3,4,6-Tetrachloroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6-tetrachloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCLPHJRGDTDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215709 | |

| Record name | 2,3,4,6-Tetrachloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-36-4 | |

| Record name | 2,3,4,6-Tetrachloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,6-Tetrachloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-TETRACHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RZO887M83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Theoretical and Computational Investigations of 2,3,4,6 Tetrachloroaniline Molecular Systems

Molecular Dynamics Simulations and Conformational Analysis

While computational studies exist for other isomers of tetrachloroaniline and related chloroaniline compounds, the strict requirement to focus solely on 2,3,4,6-tetrachloroaniline prevents the inclusion of that data. Therefore, the requested article cannot be generated at this time due to the absence of specific research on this particular molecule.

Computational Modeling of Intermolecular Interactions and Crystal Packing Motifs

No specific studies on the computational modeling of the crystal packing of 2,3,4,6-tetrachloroaniline were identified. Research in this area for chloroanilines often involves Density Functional Theory (DFT) calculations to understand the energies and geometries of intermolecular interactions that dictate the final crystal lattice.

Hydrogen Bonding Networks and Noncovalent Interactions in Crystallographic Assemblies

While the amino group (-NH2) of 2,3,4,6-tetrachloroaniline is capable of acting as a hydrogen bond donor and the nitrogen atom as an acceptor, specific crystallographic data detailing these networks are not available in the searched literature. For related isomers like 2,3,5,6-tetrachloroaniline (B43135), studies have shown the formation of N–H···N hydrogen bonds in co-crystals. researchgate.netacs.orgacs.orgnih.gov These interactions, along with π–π stacking, are crucial in directing the assembly of supramolecular structures. researchgate.netacs.orgnih.gov However, without experimental or computational data for the 2,3,4,6- isomer, a detailed analysis is not possible.

Modeling of Co-crystal Formation and Solid-State Reactivity Potentials

There is a significant body of research on the use of other chlorinated anilines as molecular templates in co-crystals to facilitate solid-state reactions. For instance, the co-crystallization of 2,3,5,6-tetrachloroaniline with molecules like trans-1,2-bis(4-pyridyl)ethylene has been shown to form hydrogen-bonded assemblies that undergo [2+2] cycloaddition reactions upon UV irradiation. researchgate.netacs.orgacs.orgnih.gov Computational studies, specifically DFT calculations, have been employed for the 2,3,5,6- and 2,4,6- isomers to investigate the strength and preference for homogeneous π-stacking arrangements, which are critical for aligning reactants for such photoreactions. researchgate.netacs.orgnih.gov

Unfortunately, no equivalent modeling or experimental studies on the co-crystal formation or solid-state reactivity potential for 2,3,4,6-tetrachloroaniline were found in the available literature. Such research would be necessary to predict its ability to form co-crystals and to model its potential as a template for solid-state synthesis.

Environmental Transformation Pathways and Biogeochemical Cycling of 2,3,4,6 Tetrachloroaniline

Microbial Degradation Processes in Environmental Matrices

The microbial breakdown of 2,3,4,6-tetrachloroaniline is a critical process influencing its persistence and fate in the environment. Microorganisms have evolved various enzymatic strategies to transform this compound, primarily through reductive dehalogenation in anaerobic settings and oxidative pathways under aerobic conditions.

Reductive Dehalogenation Mechanisms in Anaerobic Systems

Under anaerobic conditions, the primary degradation mechanism for chlorinated anilines is reductive dehalogenation, where a chlorine atom is removed and replaced by a hydrogen atom. asm.org This process is often carried out by specific anaerobic bacteria that can use chlorinated compounds as electron acceptors in a process known as dehalorespiration. researchgate.net

Studies have shown that the reductive dehalogenation of polychlorinated anilines is a sequential process. For instance, pentachloroaniline (B41903) can be reductively dehalogenated to tetrachloroanilines, including 2,3,4,5-tetrachloroaniline (B44146), which is then further dehalogenated. nih.govresearchgate.net The removal of chlorine atoms often occurs preferentially at the ortho and para positions. researchgate.net For example, 2,3,4,5-tetrachloroaniline can be degraded by the sequential removal of halogens from the para and then the ortho position to form 3,5-dichloroaniline. asm.org

The presence of other electron acceptors can influence the rate and extent of reductive dehalogenation. For example, sulfate (B86663) has been observed to inhibit the dechlorination of some chloroanilines in aquifer slurries. enviro.wiki While the transformation of 2,3,4,5-tetrachloroaniline was not prevented by sulfate, it did inhibit further dechlorination steps. enviro.wiki

The table below summarizes the reductive dehalogenation pathways for related chloroanilines, which provides insight into the potential transformation of 2,3,4,6-tetrachloroaniline.

Table 1: Reductive Dehalogenation of Chloroanilines in Anaerobic Environments

| Parent Compound | Metabolite(s) | Environmental Condition | Reference |

|---|---|---|---|

| 2,3,4-Trichloroaniline | 2,4-Dichloroaniline, 3,4-Dichloroaniline | Methanogenic aquifer slurries | asm.org |

| 3,4-Dichloroaniline | 3-Chloroaniline | Methanogenic aquifer slurries | asm.org |

| 2,3,4,5-Tetrachloroaniline | 3,5-Dichloroaniline | Methanogenic aquifer slurries | asm.org |

Oxidative Biotransformation Pathways and Metabolite Profiling

In aerobic environments, microorganisms can employ oxidative mechanisms to degrade chloroanilines. These pathways typically involve the action of oxygenase enzymes that incorporate oxygen into the aromatic ring, leading to ring cleavage and eventual mineralization. The initial step in the oxidative degradation of arylamines can be complex, often leading to the formation of highly reactive arylamine radicals or arylnitrenium cations. nih.gov

For some chloroanilines, the aerobic biotransformation can lead to the formation of corresponding catechols. For instance, Pseudomonas stutzeri ZWLR 2-1 has been reported to mineralize 2-chloronitrobenzene through the formation of 3-chlorocatechol, which is then degraded via the ortho-ring cleavage pathway. scispace.com While direct evidence for the oxidative metabolism of 2,3,4,6-tetrachloroaniline is limited, it is plausible that similar pathways involving initial oxidation could occur.

Metabolites identified from the biotransformation of related compounds like pentachloronitrobenzene (B1680406) (PCNB) under various conditions include tetrachloroanilines. researchgate.netresearchgate.net For example, the degradation of PCNB by Pseudomonas putida QTH3 resulted in metabolites such as 2,3,5,6-tetrachloroaniline (B43135) and 2,3,4,5-tetrachloroaniline. researchgate.net The metabolism of PCNB in rabbits also showed the formation of 2,3,4,5-tetrachloroaniline. nih.gov

Role of Specific Microbial Consortia in Environmental Turnover

The degradation of complex chlorinated compounds like 2,3,4,6-tetrachloroaniline is often not accomplished by a single microbial species but rather by a consortium of microorganisms. researchgate.net These consortia can work synergistically, with different members carrying out different steps in the degradation pathway.

Under anaerobic conditions, methanogenic and sulfate-reducing consortia have been shown to be active in the dehalogenation of chloroaromatics. enviro.wikiwur.nl For instance, microbial communities from methanogenic sites in an aquifer were capable of dechlorinating and mineralizing various chloroanilines. enviro.wiki The presence of specific dehalogenating bacteria, such as Dehalococcoides and Dehalobacter species, is crucial for the reductive dehalogenation of chloroaromatic compounds. researchgate.net Geobacter sp. KT5 has been shown to degrade a range of trichloroanilines, dichloroanilines, and monochloroanilines under anaerobic conditions with Fe(III) as the electron acceptor. researchgate.net

In aerobic environments, bacteria from genera such as Pseudomonas and Sphingomonas are known to degrade chlorinated aromatic compounds. scispace.comnih.gov For example, Sphingomonas sp. strain MT1 and Nocardioides sp. K44 have been shown to degrade 2,3,4,6-tetrachlorophenol (B30399), a structurally similar compound. nih.gov The combination of different bacteria can also lead to more rapid degradation than pure cultures. scispace.com

The table below lists some microbial species and consortia involved in the degradation of chloroanilines and related compounds.

Table 2: Microbial Species and Consortia Involved in Chloroaniline Degradation

| Microorganism/Consortium | Compound Degraded | Environmental Condition | Reference |

|---|---|---|---|

| Geobacter sp. KT5 | 2,3,4-Trichloroaniline and other chloroanilines | Anaerobic, Fe(III)-reducing | researchgate.net |

| Desulfitobacterium hafniense strain PCP-1 | Pentachloroaniline, 2,3,5,6-Tetrachloroaniline | Anaerobic | nih.govnih.gov |

| Pseudomonas putida QTH3 | Pentachloronitrobenzene (producing tetrachloroaniline metabolites) | Aerobic | researchgate.net |

| Methanogenic aquifer microbiota | 2,3,4-Trichloroaniline, 2,3,4,5-Tetrachloroaniline | Anaerobic | asm.org |

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

In addition to microbial processes, abiotic factors play a significant role in the transformation of 2,3,4,6-tetrachloroaniline in the environment. Photolysis and, to a lesser extent, hydrolysis are key abiotic degradation pathways.

Photolytic Transformation Pathways and Kinetic Studies

Photodegradation is a major abiotic process for the breakdown of chloroanilines in aquatic environments. researchgate.net When exposed to sunlight, particularly UV radiation, these compounds can undergo transformation. For the related compound 2,4,5-trichloroaniline (B140166), studies in a freshwater lake showed that degradation occurred in the presence of sunlight, with no degradation observed in the dark. nih.gov After a 24-hour period with 12 hours of sunlight, 28% of the trichloroaniline was degraded. nih.gov

The kinetics of photolytic degradation are often described using a first-order model. epa.gov The half-life for the aqueous photolysis of pentachloronitrobenzene (PCNB), a precursor to some tetrachloroanilines, is reported to be between 1.1 and 2.5 days under ideal laboratory conditions. regulations.gov However, in natural waters, factors like turbidity and shading can limit light penetration and reduce the rate of photolysis. regulations.gov The photolysis of quintozene (pentachloronitrobenzene) on soil has a calculated half-life of 28.5 days under continuous exposure, with pentachloroaniline (PCA) being a major photoproduct, accounting for 35% of the extracted radioactivity after 30 days. fao.org

Hydrolytic and Chemical Degradation Routes

Hydrolysis is generally not considered a significant degradation pathway for chloroanilines due to the stability of the aromatic ring. researchgate.net The isothiocyanate group, which can be synthesized from tetrachloroaniline, is prone to hydrolysis, which can lead back to the formation of 2,3,4,5-tetrachloroaniline as a byproduct, especially at a pH greater than 8. However, the aniline (B41778) group itself is relatively resistant to hydrolysis under typical environmental conditions. Pentachloronitrobenzene (PCNB), a related compound, is also noted to be stable to hydrolysis. regulations.gov

Chemical degradation can also occur through reactions with other environmental constituents. For example, anilines can bind strongly to humus and organic matter in soils due to the reactivity of the aromatic amino group. nih.gov This binding can reduce their bioavailability and mobility.

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are essential tools for predicting the lifecycle of chemical contaminants like 2,3,4,6-tetrachloroaniline. These models integrate physicochemical properties with environmental parameters to simulate the transport and transformation of the compound. The persistence of chloroanilines in the environment is a significant concern, as their structure imparts resistance to degradation. researchgate.net The assessment of persistence involves evaluating the rates at which the compound is removed from various environmental compartments through biotic and abiotic processes. For chloroanilines, anaerobic dehalogenation is a particularly important transformation pathway in environmental systems. asm.org

Partitioning Behavior in Multi-Compartment Systems (Water, Sediment, Soil)

The partitioning behavior of 2,3,4,6-tetrachloroaniline governs its distribution across different environmental media. This behavior is largely dictated by the compound's hydrophobicity, which is quantified by the octanol-water partition coefficient (Kow), and its tendency to adsorb to organic matter in soil and sediment, measured by the soil organic carbon-water (B12546825) partition coefficient (Koc). nm.govwa.gov

Chemicals with high Log Kow values are considered lipophilic or hydrophobic and tend to accumulate in fatty tissues of organisms and partition from water into soil and sediment. wikipedia.org The process of sorption to soil and sediment is a primary factor influencing the mobility and bioavailability of chloroanilines. researchgate.net Generally, the binding effect of soil increases over time. researchgate.net For organic compounds, the distribution coefficient (Kd), which describes the ratio of the chemical's concentration in soil to that in water, is a function of the soil's organic carbon fraction (foc) and the Koc value. wa.gov

While specific experimentally determined partitioning coefficients for 2,3,4,6-tetrachloroaniline were not available in the reviewed literature, values for closely related isomers provide insight into its likely behavior. Predictive models, such as the EPA's EPI Suite™, are often used to estimate these properties when experimental data is lacking. europa.eu The table below presents Log Kow values for other tetrachloroaniline isomers, which suggest that 2,3,4,6-tetrachloroaniline is also a hydrophobic compound with a strong affinity for organic matrices.

| Compound | Log Kow | Significance |

|---|---|---|

| 2,3,5,6-Tetrachloroaniline | 4.1 qsardb.org | Indicates high hydrophobicity and potential for bioaccumulation and strong sorption to soil/sediment. nm.govwikipedia.org |

| Pentachloroaniline | 4.84 (Calculated) | Corresponds to a high Koc value (41,687), suggesting the compound is expected to be immobile in soil. nih.gov Aromatic amines are known to bind strongly to humus and organic matter. nih.gov |

| 2,3,4,5-Tetrachloroaniline | 4.5 (Calculated XLogP3) nih.gov | Suggests a strong tendency to partition into organic phases rather than water. |

Transformation and Mineralization Rates in Diverse Ecosystems

The persistence of 2,3,4,6-tetrachloroaniline is determined by the rate at which it is transformed or completely mineralized in the environment. Transformation involves alteration of the chemical structure, while mineralization is the complete breakdown to inorganic compounds like CO2, H2O, and chloride ions. researchgate.net Anaerobic conditions, particularly in sediments and submerged soils, are critical for the degradation of highly chlorinated compounds through processes like reductive dechlorination. asm.orgnih.gov

Specific degradation rates for 2,3,4,6-tetrachloroaniline are not widely documented. However, studies on analogous compounds provide valuable information on potential pathways and kinetics. For instance, research on the structurally similar 2,3,4,6-tetrachlorophenol in boreal groundwater showed that phylogenetically diverse bacteria could mineralize the compound at low temperatures (8°C) and low oxygen concentrations. nih.gov This suggests that microbial communities in various ecosystems possess the potential to degrade tetrachlorinated aromatics. nih.gov

Under anaerobic, sulfate-reducing conditions, pentachloroaniline has been shown to degrade via preferential ortho chlorine removal with a half-life of 40 days. nih.gov This process leads to the formation of tetrachloroaniline isomers. nih.gov The reductive transformation of the pesticide pentachloronitrobenzene (PCNB) in methanogenic cultures leads to pentachloroaniline (PCA), which is then sequentially dechlorinated to various tetrachloroaniline, trichloroaniline, and dichloroaniline isomers. acs.org

The following table summarizes degradation data for compounds structurally related to 2,3,4,6-tetrachloroaniline, illustrating the types of rates and pathways observed in different environmental settings.

| Compound | Ecosystem/Condition | Transformation Process | Rate/Half-life | Source |

|---|---|---|---|---|

| Pentachloroaniline | Anaerobic, sulfate-reducing sediment | Reductive dechlorination to 2,3,4,5-tetrachloroaniline, 2,3,5-trichloroaniline, and further products. | Rate constant: 0.017 day⁻¹; Half-life: 40 days | nih.gov |

| 2,3,4,5-Tetrachloroaniline | Anaerobic aquifer slurries | Sequential reductive dehalogenation (para and ortho positions) to 3,5-dichloroaniline. | Rate was slowed by the presence of sulfate. | asm.org |

| 2,3,4,6-Tetrachlorophenol | Groundwater bacteria (Sphingomonas sp. K74) at 8°C | Mineralization (indicated by chloride release). | Specific degradation rate (μmax): 4.9 x 10⁻² mg h⁻¹ cell⁻¹ | nih.gov |

| 2,3,4,6-Tetrachlorophenol | Groundwater bacteria (Nocardioides strain K44) | Mineralization | Affinity Constant (Ks): 0.46 mg L⁻¹ | nih.gov |

Formation and Transformation of 2,3,4,6-Tetrachloroaniline as a Metabolite in Environmental Systems

2,3,4,6-Tetrachloroaniline can enter the environment not only through direct release but also as a transformation product of other chemicals, particularly pesticides. scispace.com The fungicides quintozene (pentachloronitrobenzene, PCNB) and tecnazene (B1682734) (1,2,4,5-tetrachloro-3-nitrobenzene, TCNB) are notable parent compounds. scispace.comfao.org

The microbial degradation of PCNB under anaerobic conditions involves an initial reduction of the nitro group to form pentachloroaniline (PCA). scispace.com This PCA intermediate is then subject to sequential reductive dechlorination, which has been shown to produce various tetrachloroaniline isomers, including 2,3,4,5- and 2,3,5,6-tetrachloroaniline. acs.org This pathway is a significant source of tetrachloroanilines in environments where PCNB has been applied. acs.orgscispace.com For example, residues of tetrachloroaniline (TCA) have been detected in turnips grown in soil previously treated with quintozene. fao.org

Similarly, the metabolism of tecnazene involves the reduction of its nitro group, yielding 2,3,5,6-tetrachloroaniline as a major metabolite in species ranging from rabbits to potatoes. fao.orginchem.orginchem.org The formation of these metabolites highlights a critical aspect of environmental risk assessment, where the transformation products of a parent compound may themselves be persistent and of environmental concern.

The table below outlines parent compounds that lead to the formation of tetrachloroaniline isomers in the environment.

| Parent Compound | Parent Compound Class | Transformation Process | Resulting Metabolite(s) | Environmental System |

|---|---|---|---|---|

| Quintozene (Pentachloronitrobenzene, PCNB) | Fungicide | 1. Reduction to Pentachloroaniline (PCA). 2. Sequential reductive dechlorination of PCA. | Pentachloroaniline, 2,3,4,5-Tetrachloroaniline, 2,3,5,6-Tetrachloroaniline, and other lesser chlorinated anilines. | Anaerobic/methanogenic sediments, soil. acs.orgscispace.comfao.org |

| Tecnazene (TCNB) | Fungicide | Reduction of the nitro group. | 2,3,5,6-Tetrachloroaniline, 4-amino-2,3,5,6-tetrachlorophenol. | Animals (rabbits), plants (potatoes). fao.orginchem.org |

Advanced Analytical Techniques for Detection and Characterization of 2,3,4,6 Tetrachloroaniline

Chromatographic Separation and Spectrometric Detection Methods

The combination of chromatographic separation with spectrometric detection provides the high degree of selectivity and sensitivity required for the analysis of 2,3,4,6-tetrachloroaniline in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and robust technique for both the qualitative identification and quantitative measurement of 2,3,4,6-tetrachloroaniline. epa.govepa.gov In this method, the compound is first vaporized and separated from other components in a sample based on its volatility and interaction with the stationary phase of a high-resolution capillary column. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

For qualitative analysis, the resulting mass spectrum, which displays the molecular ion and characteristic fragmentation pattern, serves as a chemical fingerprint for 2,3,4,6-tetrachloroaniline, allowing for its unambiguous identification. epa.govaccustandard.com Quantitative analysis is achieved by operating the mass spectrometer in selected ion monitoring (SIM) mode. This involves monitoring specific ions that are characteristic of the target analyte, which significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection of trace amounts of the compound. The purity of 2,3,4,6-tetrachloroaniline standards used for calibration can also be determined using gas chromatographic analyses. epa.govepa.gov

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Matrices

While GC-MS is a powerful tool, liquid chromatography-mass spectrometry (LC-MS) offers advantages for analyzing 2,3,4,6-tetrachloroaniline in complex matrices, particularly for samples that are not amenable to the high temperatures required for GC analysis or for analytes that are thermally labile. LC separates compounds in the liquid phase, which can be directly coupled to a mass spectrometer.

LC-MS is particularly useful for the analysis of environmental and biological samples where the matrix can be complex and interfere with GC analysis. The versatility of LC allows for a wide range of column chemistries and mobile phase compositions to be employed, enabling the optimization of separation for specific sample types. The use of atmospheric pressure ionization (API) techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allows for the gentle ionization of the analyte, often preserving the molecular ion and simplifying the resulting mass spectrum.

Sample Preparation and Enrichment Strategies for Trace Analysis

The low concentrations of 2,3,4,6-tetrachloroaniline typically found in environmental samples necessitate pre-concentration and cleanup steps prior to instrumental analysis to enhance detection and minimize matrix interference.

Microextraction Techniques (e.g., Dispersive Liquid-Liquid Microextraction)

Microextraction techniques have gained prominence as they are rapid, require minimal solvent, and offer high enrichment factors. Dispersive liquid-liquid microextraction (DLLME) is one such technique that has been applied to the analysis of chloroanilines. In DLLME, a small volume of an appropriate extraction solvent is dispersed into the aqueous sample, forming a cloudy solution. This large surface area facilitates the rapid transfer of the analyte from the aqueous phase to the extraction solvent. The enriched analyte in the extraction solvent can then be collected and analyzed, often by GC-MS.

Derivatization for Enhanced Chromatographic Properties and Detection Limits

To improve the volatility and thermal stability of 2,3,4,6-tetrachloroaniline for GC analysis, and to enhance its detectability, derivatization is often employed. A common approach for anilines is acetylation, which converts the polar amino group into a less polar acetamide. This derivatization step can lead to improved peak shape, reduced tailing, and increased sensitivity, particularly with electron capture detectors (ECD) or when using mass spectrometry.

Isotopic Labeling for Method Development and Mechanistic Studies

Isotopically labeled analogs of 2,3,4,6-tetrachloroaniline, such as those containing carbon-13 (¹³C), serve as excellent internal standards for quantitative analysis. epa.gov These labeled compounds are chemically identical to the native analyte and behave similarly during sample preparation, extraction, and chromatographic analysis. By adding a known amount of the labeled standard to the sample at the beginning of the analytical procedure, any losses of the analyte during sample processing can be accurately corrected for, leading to more precise and accurate quantification. epa.gov

Furthermore, isotopic labeling is an invaluable tool for mechanistic studies. For instance, in metabolism or environmental fate studies, the use of labeled 2,3,4,6-tetrachloroaniline allows for the tracing of the compound and its transformation products through complex biological or environmental systems. This provides crucial insights into the pathways of degradation and the formation of metabolites.

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Solid-State Structural Information

Nuclear Quadrupole Resonance (NQR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the local chemical environment and electronic structure of quadrupolar nuclei in the solid state. wikipedia.orgdu.ac.in It is particularly sensitive to the crystalline structure of a compound, making it an excellent tool for characterizing solid samples of 2,3,4,6-tetrachloroaniline. mdpi.com

NQR is often referred to as "zero-field NMR" because it does not require a strong external magnetic field. wikipedia.org The resonance signal arises from the interaction of the nuclear electric quadrupole moment of a nucleus (for nuclei with a spin quantum number I ≥ 1) with the electric field gradient (EFG) at the nuclear site. du.ac.insohag-univ.edu.eg The EFG is generated by the distribution of electrons and surrounding ions, making it highly sensitive to the molecular and crystal structure. wikipedia.org

The NQR frequency is a unique fingerprint for a specific crystalline form of a compound. mdpi.com For 2,3,4,6-tetrachloroaniline, the chlorine (³⁵Cl and ³⁷Cl) and nitrogen (¹⁴N) nuclei are all quadrupolar and can, in principle, be studied by NQR. The resonance frequencies are directly related to the nuclear quadrupole coupling constant (NQCC), which provides a measure of the strength of the interaction between the nuclear quadrupole moment and the EFG.

NQR spectroscopy can be used to:

Identify and distinguish between different polymorphic forms of a solid compound, as each polymorph will have a unique crystal lattice and thus a distinct set of NQR frequencies. mdpi.com

Study phase transitions in solids as a function of temperature or pressure. wikipedia.orgsohag-univ.edu.eg

Obtain detailed information about chemical bonding and charge distribution within the molecule. sohag-univ.edu.eg

Detect the presence of specific compounds in a sample.

The sensitivity of NQR to the local environment makes it a valuable technique for studying the solid-state properties of 2,3,4,6-tetrachloroaniline and related compounds, complementing data from other techniques like X-ray diffraction. mdpi.com Recent advancements have even extended NQR capabilities to the nanoscale, opening up possibilities for studying very small quantities of materials. arxiv.org

Ecological Dynamics and Environmental Exposure Assessment Frameworks

Environmental Presence and Distribution in Aquatic and Terrestrial Systems

The environmental occurrence of 2,3,4,6-tetrachloroaniline is not extensively documented in widespread environmental monitoring studies. Its presence in the environment is often linked to its use as a precursor or intermediate in chemical synthesis or as a degradation product of other compounds. Chloroanilines, as a class, can be formed from the environmental transformation of various pesticides, including phenylurea and carbamate herbicides.

Modeling of Contaminant Transfer within Food Webs and Environmental Compartments

The transfer and potential bioaccumulation of 2,3,4,6-tetrachloroaniline in food webs can be evaluated using its physicochemical properties, primarily its octanol-water partition coefficient (Kow). The log Kow value is a key parameter in environmental models as it indicates a chemical's tendency to partition from water into fatty tissues of organisms. A high log Kow value suggests a greater potential for bioconcentration.

The Bioconcentration Factor (BCF), which is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water, is a critical endpoint for assessing bioaccumulation researchgate.net. Chemicals with a log Kow value greater than 3.0 are typically considered to have a potential to accumulate in fish, triggering the need for BCF studies in regulatory assessments epa.gov. According to established criteria, a BCF value between 1,000 and 5,000 indicates that a substance has bioaccumulative properties, while a BCF over 5,000 suggests it is very bioaccumulative researchgate.net.

For 2,3,4,6-tetrachloroaniline, a calculated XLogP3 value (a computational proxy for log Kow) is 4.5 nih.gov. This high value indicates a significant potential for the compound to bioaccumulate in aquatic organisms and biomagnify through the food web.

Table 1: Bioaccumulation Potential based on Log Kow Values

| Log Kow Value | Bioaccumulation Potential | Regulatory Consideration |

|---|---|---|

| < 3.0 | Low | Generally not considered bioaccumulative. |

| 3.0 - 5.0 | Moderate to High | Considered to have potential for bioaccumulation; BCF studies often required epa.gov. |

| > 5.0 | Very High | High potential for bioaccumulation and biomagnification. |

Development of Environmental Quality Criteria and Risk Assessment Methodologies

The development of specific Environmental Quality Criteria (EQC), such as Predicted No-Effect Concentrations (PNECs), for 2,3,4,6-tetrachloroaniline is not widely documented in publicly accessible regulatory frameworks. However, risk assessment methodologies for chemical substances provide a framework for deriving such criteria. These assessments typically evaluate a compound's potential for persistence, bioaccumulation, and toxicity (PBT).

The high log Kow of 4.5 suggests a significant bioaccumulation potential, which is a key factor in risk assessment. Furthermore, data on a closely related isomer, 2,3,5,6-tetrachloroaniline (B43135), provides insight into the potential hazards of this chemical class. This isomer is classified under the Globally Harmonized System (GHS) as being "Very toxic to aquatic life" and "Very toxic to aquatic life with long lasting effects" nih.gov. This classification implies that tetrachloroaniline isomers are likely to be assigned stringent environmental quality standards to protect aquatic ecosystems. The risk assessment process for such compounds involves using toxicity data to derive PNEC values for different environmental compartments (water, sediment, soil), which are then compared against Predicted Environmental Concentrations (PECs) to characterize risk.

Investigation of Compound Mobility and Sorption in Soil and Sediment Environments

The mobility of 2,3,4,6-tetrachloroaniline in soil and sediment is primarily governed by its sorption to organic carbon. This process is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong binding to soil particles and low mobility, reducing the likelihood of leaching into groundwater but increasing its persistence in the soil column.

Direct experimental data for the Koc of 2,3,4,6-tetrachloroaniline is limited. However, Koc can be estimated using quantitative structure-activity relationships (QSARs) based on its log Kow value ecetoc.org. Using the log Kow of 4.5 for 2,3,4,6-tetrachloroaniline nih.gov, a log Koc can be estimated. A commonly used regression equation for aromatic amines is:

Log Koc = 0.82 * Log Kow + 0.89

Applying this equation yields an estimated log Koc of approximately 4.58. This corresponds to a Koc value of approximately 38,018 L/kg.

For comparison, the related compound pentachloroaniline (B41903) has a measured Koc of 41,687, which suggests it is immobile in soil nih.gov. The high estimated Koc for 2,3,4,6-tetrachloroaniline strongly indicates that it is also expected to be immobile, with a high affinity for organic matter in soil and sediments.

Table 2: Estimated Soil Sorption and Mobility for 2,3,4,6-Tetrachloroaniline

| Parameter | Value | Source/Method | Implication |

|---|---|---|---|

| Log Kow | 4.5 | Computed by PubChem (XLogP3) nih.gov | High hydrophobicity, indicating a tendency to partition to organic phases. |

| Log Koc (estimated) | ~4.58 | QSAR Estimation | Indicates very strong binding to soil organic carbon. |

| Koc (estimated) | ~38,018 L/kg | Calculated from Log Koc | Suggests the compound is immobile in soil and sediment environments. |

Advanced Applications in Materials Science and Organic Synthesis

Role in the Synthesis of Functional Organic Materials

Substituted anilines are a critical class of monomers for the development of functional organic materials, particularly in the field of electronics. Their electronic properties can be finely tuned through the addition of various substituents to the aniline (B41778) ring, influencing the characteristics of the resulting polymers.

Precursor in the Polymerization of Substituted Anilines for Semiconductor Applications

The polymerization of aniline and its derivatives is a foundational method for producing polyaniline (PANI), a well-known conducting polymer with applications in flexible semiconductors, sensors, and energy storage devices. The properties of these polymers can be systematically altered by using substituted anilines. While 2,3,4,6-tetrachloroaniline is classified by some chemical suppliers as a semiconductor monomer, detailed research findings on its specific use as a precursor in the polymerization of substituted anilines for semiconductor applications are not extensively documented in scientific literature. ambeed.com

Application as a Molecular Template in Solid-State Organic Reactions

In the field of materials science, molecular templates are used to control the arrangement of reactant molecules in the solid state, thereby directing the outcome of a reaction to produce a specific product. Chlorinated anilines, in particular, have been explored for their ability to form predictable supramolecular structures through hydrogen bonding and π–π stacking interactions. However, specific studies detailing the application of 2,3,4,6-tetrachloroaniline as a molecular template in solid-state organic reactions have not been prominently featured in the available research.

Contributions to Synthetic Organic Chemistry Methodologies

Beyond its potential role in materials science, 2,3,4,6-tetrachloroaniline functions as a valuable intermediate in complex organic syntheses, enabling the construction of intricate molecular architectures.

Intermediacy in Multi-Step Organic Transformations

2,3,4,6-Tetrachloroaniline serves as a key intermediate in the targeted synthesis of other complex chlorinated organic molecules. Its own preparation is typically achieved through the controlled chlorination of less substituted anilines, such as 2,4,5-trichloroaniline (B140166) or 2,4,6-trichloroaniline. epa.govnoaa.gov

A significant application of this compound is its use as a starting material in the synthesis of specific polychlorinated biphenyl (B1667301) (PCB) congeners for research and analytical purposes. noaa.gov In these multi-step transformations, the aniline group is converted into a diazonium salt, which is then subjected to a coupling reaction (such as a Gomberg-Bachmann reaction) with a chlorinated benzene (B151609) ring to form the desired PCB structure. This synthetic route provides unambiguous access to specific PCB isomers that are crucial as analytical standards for environmental monitoring and toxicological studies. noaa.gov

Below is a table of PCB congeners that can be synthesized using 2,3,4,6-tetrachloroaniline as a key intermediate through diazo coupling reactions with various chlorinated benzenes.

| Reactant B (Chlorinated Benzene) | Resulting PCB Congener(s) |

| Chlorobenzene | 2,3,4,6-Tetrachlorobiphenyl |

| 1,2-Dichlorobenzene | 2,3,3',4',6-Pentachlorobiphenyl, 2',3',4,5,6-Pentachlorobiphenyl |

| 1,3-Dichlorobenzene | 2,3',4,5',6-Pentachlorobiphenyl, 2',3,4',5,6-Pentachlorobiphenyl |

| 1,4-Dichlorobenzene | 2,3,4,6,4'-Pentachlorobiphenyl |

This table is illustrative of synthetic pathways described in organic chemistry methodologies. noaa.gov

Catalytic Transformations and Reaction Mechanism Elucidation

The application of 2,3,4,6-tetrachloroaniline in the field of catalytic transformations or as a tool for the elucidation of reaction mechanisms is not well-documented in the available scientific literature. Its primary role in synthetic chemistry is centered on its function as a structural precursor rather than a catalyst or mechanistic probe.

Future Research Trajectories and Interdisciplinary Perspectives in 2,3,4,6 Tetrachloroaniline Research

Integration of Artificial Intelligence and Machine Learning in Chemical Prediction and Data Analysis

Furthermore, ML can predict the reactivity of halogen radicals with aqueous organic chemicals, which is crucial for understanding the environmental fate and degradation pathways of pollutants like tetrachloroanilines. nih.gov Advanced models can capture the influence of electron-withdrawing or -donating groups on reaction rates and identify key molecular features that govern reactivity. nih.gov This predictive power allows for the rapid screening of potential degradation products and the design of more effective remediation strategies.

Table 1: Applications of AI/ML in Halogenated Aniline (B41778) Research

| Application Area | AI/ML Technique | Predicted Outcome/Insight | Source |

|---|---|---|---|

| Reaction Prediction | Morgan Fingerprints, various ML architectures | Product structure and regioselectivity in halogenation reactions. | digitellinc.com |

| Reactivity Modeling | Light Gradient Boosting Machine (LightGBM), Random Forest (RF) | Rate constants of halogen radicals with organic pollutants. | nih.gov |

| Interaction Characterization | Classical methods to deep learning architectures | Halogen bond strength and key molecular features influencing non-covalent interactions. | fnasjournals.com |

| Retrosynthesis Planning | Clustering algorithms, graph convolutional neural networks | Novel and optimized synthetic routes to target molecules. | nih.gov |

Exploration of Novel Catalytic Systems for Selective Transformations of Halogenated Anilines

The selective chemical transformation of halogenated anilines is a significant challenge due to the multiple reactive sites on the molecule. A key reaction is the selective hydrogenation of a nitro group in a halogenated nitroaromatic precursor without cleaving the carbon-halogen bond (dehalogenation). researchgate.netacs.org Developing novel catalytic systems that can achieve high chemoselectivity is a major goal for producing valuable haloanilines, which are important industrial intermediates. researchgate.net

Future explorations will likely focus on:

Organocatalysis : Arylamines themselves have been found to act as catalysts by generating a highly reactive but selective N-halo arylamine intermediate for electrophilic halogenation. nih.gov The reactivity of such catalysts can be fine-tuned by altering the electronic properties of the arene moiety. nih.gov

Metal-Free Catalysts : As mentioned, doped carbon materials are being developed for the selective hydrogenation of halogenated nitroaromatics, aligning with green chemistry principles by avoiding the use of precious or toxic metals. mdpi.com

Flow Chemistry : Transferring selective hydrogenations from batch processing to continuous flow systems offers advantages in safety, efficiency, and scalability for industrial applications. researchgate.net

Table 3: Comparison of Catalytic Systems for Halogenated Aromatics

| Catalyst Type | Example(s) | Key Advantage(s) | Key Challenge(s) | Source |

|---|---|---|---|---|

| Precious Metal | Pt-V/C | High activity and promising selectivity. | Cost, potential for dehalogenation. | acs.org |

| Base Metal | Raney Co | Very high selectivity (<1% dehalogenation). | Lower activity, requires higher temperatures/pressures. | acs.org |

| Organocatalyst | Arylamines | Metal-free, tunable reactivity. | Limited to specific reaction types (e.g., halogen transfer). | nih.gov |

| Metal-Free Heterogeneous | N/S co-doped carbon | Sustainable, avoids toxic metals, good chemoselectivity. | Lower yields and surface area compared to some alternatives. | mdpi.com |

Advancements in Computational Chemistry and Quantum Computing for Complex Systems

While AI and ML excel at pattern recognition from data, computational chemistry provides a physics-based understanding of molecular behavior. For complex systems like 2,3,4,6-tetrachloroaniline, traditional computational methods face challenges due to the computational intensity of solving quantum mechanical equations. wikipedia.orgenergy.gov However, advancements in this field, particularly the emergence of quantum computing, promise to revolutionize our ability to model such molecules with high precision. kassal.groupibm.com

Computational studies using methods like Density Functional Theory (DFT) are already used to investigate the electronic properties and structure of halogenated anilines. nih.govresearchgate.net These studies can reveal how halogen substitution affects properties like dipole moment and electronic spectra, which in turn influence the molecule's interactions and reactivity. nih.gov Such computational insights are crucial for understanding reaction mechanisms and designing molecules with specific properties. scr.sch.id

Quantum computing represents the next frontier. wikipedia.org Classical computers struggle with the exponential scaling of quantum mechanical problems as the size of the molecule increases. pathstone.com Quantum computers, by leveraging principles like superposition, can simulate molecular systems directly and are expected to solve these complex equations with run times that scale polynomially, not exponentially, with system size. energy.govibm.compathstone.com This will enable the highly accurate calculation of properties and reaction dynamics for molecules that are currently intractable, accelerating the discovery of new catalysts and materials. kassal.group

Table 4: Classical vs. Quantum Computational Approaches for Chemical Systems

| Feature | Classical Computational Chemistry (e.g., DFT) | Quantum Computing | Source |

|---|---|---|---|

| Underlying Principle | Solves approximations of quantum mechanical equations on binary computers. | Directly simulates quantum systems using qubits and quantum mechanics. | energy.govibm.com |

| Scaling with System Size | Often scales exponentially, limiting application to smaller or simplified systems. | Expected to scale polynomially, making large, complex molecules tractable. | wikipedia.orgpathstone.com |

| Accuracy | Provides good approximations but can struggle with highly correlated systems. | Offers the potential for exact solutions and significantly improved precision. | energy.govkassal.group |

| Current Status | Mature and widely used for a range of chemical problems. | Emerging field, with small-scale demonstrations and rapid hardware/algorithm development. | wikipedia.orgkassal.group |

Interdisciplinary Research at the Interface of Chemistry, Environmental Science, and Materials Science

Addressing the challenges posed by 2,3,4,6-tetrachloroaniline inherently requires an interdisciplinary approach. The synthesis, characterization, and transformation of the compound fall within the domain of chemistry . ucsb.edu However, its persistence, bioaccumulation, and toxicity in ecosystems place it firmly in the realm of environmental science . ucr.edu Finally, developing novel solutions for its detection and remediation often relies on innovations in materials science . scr.sch.id

Environmental chemistry research focuses on the entire lifecycle of chemical species in the environment—their sources, reactions, transport, and ultimate fate. ucr.edu Understanding the photodegradation of tetrachloro-compounds in the atmosphere or their microbial degradation in soil and water is a key interdisciplinary goal. who.int This knowledge is critical for assessing environmental risk and developing effective remediation strategies.

The intersection with materials science is evident in the design of new materials for environmental applications. chalmers.se This includes developing:

Porous materials for the capture and sequestration of chlorinated pollutants.

Novel catalysts for the efficient and complete degradation of these compounds into non-toxic substances. ucsb.edu

Advanced sensor materials for the real-time detection of low concentrations of tetrachloroaniline in environmental samples. ucr.edu

This collaborative approach ensures that fundamental chemical research is directed toward solving real-world environmental problems, from understanding the molecular basis of toxicity to engineering large-scale cleanup technologies. uci.edu

Addressing Global Challenges through Targeted Chemical Research and Innovation

Targeted research on compounds like 2,3,4,6-tetrachloroaniline contributes to solving broader global challenges. rsc.org These challenges include environmental pollution, the need for sustainable industrial processes, and protecting human and ecosystem health. rsc.orgmoravek.com

Environmental Protection : Research into the degradation and remediation of persistent organic pollutants (POPs), including chlorinated anilines, directly addresses the global problem of land and water contamination. moravek.com By developing green chemistry solutions and effective cleanup technologies, chemical science helps mitigate the harmful legacy of industrial pollution. scr.sch.id

Sustainable Industry : The development of highly selective, efficient, and clean catalytic processes for the synthesis of halogenated anilines is part of a larger shift towards a sustainable chemical industry. fapesp.br This involves reducing waste, minimizing energy consumption, and moving away from reliance on toxic or depleting resources. epa.gov

Human Health : While this article excludes detailed toxicology, understanding the chemical properties and environmental behavior of potentially hazardous substances is the first step in protecting human health. rsc.org Chemical research provides the foundational knowledge needed by toxicologists and policymakers to assess risks and establish safety guidelines.

Ultimately, the chemical sciences are central to developing the technologies and strategies needed to ensure a sustainable future. rsc.org By focusing innovation on persistent problems like those posed by 2,3,4,6-tetrachloroaniline, the scientific community can drive economic growth and improve quality of life while protecting the planet's resources. rsc.orgmoravek.com

Q & A

Q. What are the recommended analytical methods for quantifying 2,3,4,6-tetrachloroaniline in environmental samples?

Gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD) is widely used for quantification. For example, GC-MS with a DB-5 capillary column (30 m × 0.25 mm, 0.25 μm film thickness) and splitless injection mode can achieve detection limits <1 μg/L in water or soil extracts . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is also effective for purified samples. Ensure calibration standards are matrix-matched to account for interference from co-eluting chlorinated compounds like trichloroanilines .

Q. How can the physicochemical properties of 2,3,4,6-tetrachloroaniline influence its environmental persistence?

Key properties include:

- LogP (octanol-water partition coefficient): ~3.56 (predicted), indicating moderate hydrophobicity and potential for bioaccumulation .

- Water solubility: Low (<10 mg/L at 25°C), favoring adsorption to organic matter in soils .

- pKa: ~16.6 (weak base), suggesting minimal ionization in environmental pH ranges . These properties necessitate extraction protocols using non-polar solvents (e.g., hexane or dichloromethane) and SPE cartridges for aqueous samples .

Advanced Research Questions

Q. How does 2,3,4,6-tetrachloroaniline degrade under anaerobic conditions, and what experimental parameters are critical for studying its reductive dehalogenation?

In anaerobic aquifer slurries, reductive dehalogenation occurs via sequential removal of chlorine atoms. For example, 2,3,4,6-tetrachloroaniline may degrade to dichloroaniline intermediates (e.g., 3,4-dichloroaniline) through microbial activity . Key parameters:

- Electron donors: Supplement with butyrate or acetate to enhance degradation rates .

- Redox conditions: Maintain strict anaerobic environments (Eh < -200 mV) using buffered media with resazurin as a redox indicator.

- Analytical validation: Use in situ derivatization (e.g., acetylation) coupled with GC-MS to track intermediates .

Q. What methodological considerations are essential for assessing the ecotoxicological impacts of 2,3,4,6-tetrachloroaniline in microcosm studies?

- Endpoint selection: Monitor dissolved oxygen (DO), pH, and microbial diversity to capture ecosystem-level effects .

- Dose-response design: Use LC50 values derived from single-species tests (e.g., earthworm LC50 = 116 ppm for 2,3,5,6-tetrachloroaniline ) as benchmarks, but apply safety factors (e.g., 5×) due to interspecies variability .

- Confounding factors: Control for organic matter content, which may reduce bioavailability by adsorption .

Q. How do structural isomers of tetrachloroaniline (e.g., 2,3,4,5- vs. 2,3,4,6-) affect toxicity and degradation pathways?

- Toxicity: Chlorine substitution patterns influence bioavailability. For example, 2,3,5,6-tetrachloroaniline exhibits higher acute toxicity in microcosms than less chlorinated analogs due to increased lipophilicity .

- Degradation: Ortho- and para-chlorine positions are preferentially removed in reductive pathways, as shown in 2,3,4,5-tetrachloroaniline degradation to 3,5-dichloroaniline . Isomer-specific pathways require isomer-resolved analytical methods (e.g., chiral columns) .

Data Contradictions and Recommendations

- Toxicity benchmarks for 2,3,5,6-tetrachloroaniline (LC50 = 116 ppm in earthworms ) may not extrapolate directly to 2,3,4,6-tetrachloroaniline due to isomer-specific interactions. Validate with species-specific assays.

- Degradation intermediates reported in anaerobic studies (e.g., 3,4-dichloroaniline ) conflict with aerobic pathways; confirm using stable isotope probing (SIP) or ¹³C-labeled compounds .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.